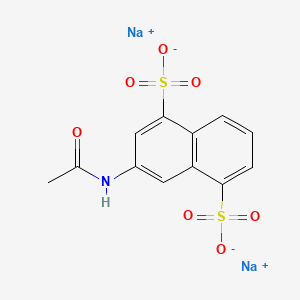
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole cyclization, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted carbazole derivatives .
科学的研究の応用
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
作用機序
The mechanism of action of N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
類似化合物との比較
Similar Compounds
6-Methoxy-1-methyl-9H-carbazole: Shares the core carbazole structure but lacks the benzyl and ethylamine groups.
N-Benzylcarbazole: Contains the benzyl group but lacks the methoxy and ethylamine groups.
1-Methylcarbazole: Lacks the benzyl, methoxy, and ethylamine groups.
Uniqueness
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
93841-56-6 |
|---|---|
分子式 |
C23H25ClN2O |
分子量 |
380.9 g/mol |
IUPAC名 |
N-benzyl-2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C23H24N2O.ClH/c1-16-18(12-13-24-15-17-6-4-3-5-7-17)8-10-20-21-14-19(26-2)9-11-22(21)25-23(16)20;/h3-11,14,24-25H,12-13,15H2,1-2H3;1H |
InChIキー |
OTAIZXVGAYBMQC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC)CCNCC4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)







